molecular formula C18H21N3O5S B2605652 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034501-91-0

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No. B2605652
CAS RN: 2034501-91-0
M. Wt: 391.44
InChI Key: JTRARUCAOSPOAN-UHFFFAOYSA-N
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Description

“3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” is a complex organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of this compound could involve a two-step synthetic protocol . The structure of the compounds can be established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and may involve multiple steps . The compound has shown to have significant biological activity, which could be due to its unique chemical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing various derivatives of sulfonamide and investigating their anti-inflammatory, analgesic, and antimicrobial activities. One study detailed the synthesis of derivatives with significant anti-inflammatory and analgesic activities, comparable to celecoxib, and demonstrated a complete safety profile on the gastrointestinal tract. Molecular docking studies further highlighted the compounds' potential mechanisms of action by showing good fitting and forming different hydrogen bonds with the amino acid residues at the active sites of the COX-2 enzyme (Abbas et al., 2016).

Antimicrobial Activity

Another aspect of research on this chemical structure includes the development of compounds with antimicrobial properties. Derivatives have been synthesized and screened for in vitro antimicrobial activity against a variety of bacterial strains, showing promising results in combating both gram-positive and gram-negative bacteria (El‐Emary et al., 2002).

Pharmacological Applications

Further studies have explored the broader pharmacological potential of derivatives, including their role as analgesics and antiphlogistics, indicating varying degrees of effectiveness in pain management and anti-inflammatory responses. This underscores the compound's versatility in pharmacological applications and its potential for development into therapeutic agents (Ukrainets et al., 2019).

Herbicidal and Bleaching Activities

Moreover, research into the herbicidal and bleaching activities of pyridazine derivatives has been conducted, revealing that certain compounds exhibit excellent herbicidal activities at low doses. This suggests potential agricultural applications for these chemical structures (Xu et al., 2012).

Future Directions

The future directions for the study of this compound could involve further optimization and mechanism studies . The compound has shown significant biological activity, suggesting that it could have potential applications in the field of medicinal chemistry .

properties

IUPAC Name

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-27(23,15-6-7-16-17(12-15)25-11-3-10-24-16)21-9-2-4-14(13-21)26-18-5-1-8-19-20-18/h1,5-8,12,14H,2-4,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRARUCAOSPOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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